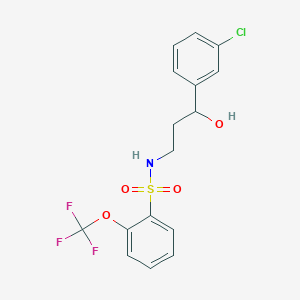
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound characterized by the presence of a chlorophenyl group, a hydroxypropyl group, and a trifluoromethoxybenzenesulfonamide moiety
准备方法
The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chlorophenyl and trifluoromethoxybenzenesulfonamide intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反应分析
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
科学研究应用
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic effects in treating specific conditions.
Industry: It can be utilized in the development of new materials or as a specialty chemical in various industrial processes.
作用机制
The mechanism of action of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that may include inhibition or activation of these targets, leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide can be compared with similar compounds, such as:
N-(3-chlorophenyl)-4-(trifluoromethoxy)benzenesulfonamide: This compound shares structural similarities but differs in the position of the hydroxypropyl group.
N-(3-chlorophenyl)-3-aminobenzenesulfonamide: Another related compound with an amino group instead of a hydroxypropyl group.
N-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide: Similar structure but with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
生物活性
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and as a therapeutic agent. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula C16H18ClF3N2O4S. It features a sulfonamide group, which is known for its diverse biological activities, including anti-inflammatory and antibacterial properties.
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and pathways involved in inflammatory responses. Notably, it has been studied as an inhibitor of the NLRP3 inflammasome, a critical component in the immune response that has been implicated in various diseases such as Alzheimer's and myocardial infarction. The inhibition of this inflammasome can lead to reduced inflammation and cellular damage in these conditions .
Biological Activity Evaluation
In vitro Studies:
- Inflammasome Inhibition: Research has shown that analogues of this compound exhibit significant inhibitory activity against the NLRP3 inflammasome with IC50 values ranging from 0.42 to 0.55 μM. These values indicate potent inhibition, suggesting that modifications to the sulfonamide moiety can enhance biological activity .
- Cytotoxicity Assays: Various derivatives have been tested for cytotoxic effects on cancer cell lines. For instance, compounds derived from similar scaffolds showed promising results with IC50 values indicating effective growth inhibition across multiple cancer types .
In vivo Studies:
- Animal Models: In studies involving mouse models of Alzheimer's disease and acute myocardial infarction, compounds structurally related to this compound demonstrated significant reductions in inflammatory markers and improved survival rates .
Data Tables
| Compound | IC50 (μM) | Target | Effect |
|---|---|---|---|
| JC124 | 0.42 | NLRP3 Inflammasome | Inhibition of inflammation |
| Analog 1 | 0.55 | NLRP3 Inflammasome | Inhibition of inflammation |
| Compound A | 26 | Cancer Cell Lines (A549) | Growth inhibition |
| Compound B | 49.85 | Cancer Cell Lines (HeLa) | Significant apoptosis |
Case Studies
- Alzheimer's Disease Model:
- Myocardial Infarction Model:
属性
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3NO4S/c17-12-5-3-4-11(10-12)13(22)8-9-21-26(23,24)15-7-2-1-6-14(15)25-16(18,19)20/h1-7,10,13,21-22H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUOTKXMHINEGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













